molecular formula C14H23N B15308743 5-Mesitylpentan-2-amine

5-Mesitylpentan-2-amine

Cat. No.: B15308743
M. Wt: 205.34 g/mol
InChI Key: KZOFMZOSZILVGP-UHFFFAOYSA-N
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Description

5-Mesitylpentan-2-amine is an organic compound with the molecular formula C14H23N It is a derivative of pentanamine, where the pentane chain is substituted with a mesityl group (2,4,6-trimethylphenyl) at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mesitylpentan-2-amine typically involves the alkylation of mesitylene with a suitable alkyl halide, followed by amination. One common method is the reaction of mesitylene with 2-bromopentane in the presence of a strong base such as sodium hydride to form 5-mesitylpentane. This intermediate is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Mesitylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the mesityl group.

Scientific Research Applications

5-Mesitylpentan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Mesitylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The mesityl group provides steric hindrance and hydrophobic interactions, which can modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentan-2-amine: Similar structure but lacks the mesityl group.

    2-Amino-5-methylpyrazine: Contains an amino group but has a different aromatic ring structure.

    tert-Hexylamine: Similar aliphatic chain but different substituents.

Uniqueness

5-Mesitylpentan-2-amine is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)pentan-2-amine

InChI

InChI=1S/C14H23N/c1-10-8-11(2)14(12(3)9-10)7-5-6-13(4)15/h8-9,13H,5-7,15H2,1-4H3

InChI Key

KZOFMZOSZILVGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCCC(C)N)C

Origin of Product

United States

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